Ethyl dimethylphosphonoacetate

Catalog No.
S1895509
CAS No.
311-46-6
M.F
C6H13O5P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl dimethylphosphonoacetate

CAS Number

311-46-6

Product Name

Ethyl dimethylphosphonoacetate

IUPAC Name

ethyl 2-dimethoxyphosphorylacetate

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3

InChI Key

HUNISAHOCCASGM-UHFFFAOYSA-N

SMILES

CCOC(=O)CP(=O)(OC)OC

Canonical SMILES

CCOC(=O)CP(=O)(OC)OC

Organic Synthesis

Ethyl dimethylphosphonoacetate serves as a valuable building block in organic synthesis due to its reactive functional groups. The presence of the ester (COOCH2CH3) and phosphonate (PO(OCH3)2) moieties allows for further chemical transformations to create more complex molecules. Scientists utilize it as a starting material for the synthesis of:

  • Phosphonic acids and esters: These compounds have various applications in medicinal chemistry, materials science, and catalysis PubChem, Ethyl dimethylphosphonoacetate:
  • Heterocyclic compounds: These are ring structures containing atoms other than carbon. They are prevalent in pharmaceuticals, agrochemicals, and functional materials ScienceDirect, Heterocyclic Chemistry

Biomolecule Conjugation

Ethyl dimethylphosphonoacetate can be used to attach functional groups (biomolecules) to other molecules of interest. This conjugation process allows researchers to modify the properties of the target molecule for various purposes, such as:

  • Drug delivery: By attaching targeting moieties, scientists can enhance the delivery of drugs to specific cells or tissues National Institutes of Health, Drug Delivery Approaches:
  • Biosensing: Conjugation with reporter molecules enables the detection of specific biomolecules in biological samples Royal Society of Chemistry, Biosensors

Ethyl dimethylphosphonoacetate is an organophosphorus compound with the molecular formula C6_6H13_{13}O5_5P and a molecular weight of approximately 196.14 g/mol. It is a colorless to nearly colorless liquid, known for its use as a reagent and intermediate in organic synthesis. The compound features a phosphonate group, which contributes to its reactivity and utility in various

, particularly in organic synthesis:

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of olefins from aldehydes or ketones using phosphonate esters as intermediates. Ethyl dimethylphosphonoacetate can be employed to generate E-olefins selectively when reacted under appropriate conditions .
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphonate group, allowing it to react with various nucleophiles to form new compounds .

These reactions highlight its versatility as a building block in synthetic chemistry.

Ethyl dimethylphosphonoacetate can be synthesized through various methods:

  • Phosphorylation of Acetic Acid Derivatives: This method involves reacting acetic acid derivatives with dimethylphosphite under acidic conditions to form the desired phosphonate ester.
  • Esterification Reactions: The compound can also be synthesized by esterifying dimethylphosphonic acid with ethyl chloroacetate or ethyl acetate in the presence of a catalyst such as sulfuric acid or by using coupling agents .
  • Horner-Wadsworth-Emmons Reaction: Utilizing this reaction allows for the formation of ethyl dimethylphosphonoacetate from suitable aldehydes or ketones with phosphonate precursors.

These methods underline the compound's accessibility for laboratory synthesis and industrial applications.

Ethyl dimethylphosphonoacetate finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pesticides and Herbicides: Its biological activity makes it useful in developing agricultural chemicals aimed at pest control.
  • Chemical Research: The compound is utilized in research settings for studying phosphonate chemistry and developing new synthetic methodologies .

Studies on ethyl dimethylphosphonoacetate often focus on its interactions with biological systems, particularly concerning its inhibitory effects on enzymes like acetylcholinesterase. This interaction is critical for understanding its potential toxicity and efficacy as a pesticide. Additionally, research into its reactivity with other nucleophiles provides insights into its utility in synthetic chemistry .

Several compounds share structural similarities with ethyl dimethylphosphonoacetate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Dimethyl phosphonateC2_2H7_7O4_4PSimple structure; used as a methylating agent
Diethyl phosphonateC4_4H11_11O4_4PSimilar reactivity; used in organic synthesis
Ethyl diphenylphosphonateC6_6H7_7O4_4PMore sterically hindered; used in pharmaceuticals
Ethyl diethylphosphonateC6_6H13_13O4_4PUsed in similar applications but less reactive

Ethyl dimethylphosphonoacetate is unique due to its specific combination of ethyl and dimethyl groups attached to the phosphonate moiety, which influences both its chemical reactivity and biological activity compared to other similar compounds .

The synthesis of ethyl dimethylphosphonoacetate relies primarily on phosphorylation strategies that introduce phosphonate functionality into acetate-containing precursors. The most established approach utilizes the Michaelis-Arbuzov reaction, which represents a fundamental transformation for carbon-phosphorus bond formation [1]. This reaction involves the nucleophilic attack of trivalent phosphorus compounds on alkyl halides to generate pentavalent phosphorus species [1].

The classical Michaelis-Arbuzov mechanism proceeds through a two-step sequence wherein a phosphite ester reacts with an alkyl halide via nucleophilic substitution to form a phosphonium salt intermediate [2]. The displaced halide anion subsequently attacks one of the alkyl groups attached to phosphorus, resulting in phosphorus-oxygen bond cleavage and formation of the desired phosphonate product [2]. This mechanism has been extensively validated through stereochemical studies demonstrating inversion of configuration at the carbon center, consistent with the two sequential nucleophilic substitution reactions [1].

For ethyl dimethylphosphonoacetate synthesis, the reaction typically employs trimethyl phosphite or triethyl phosphite as the phosphorylating agent and ethyl chloroacetate as the electrophilic substrate [3]. The reaction mechanism involves initial nucleophilic attack by the phosphorus lone pair on the carbon center of ethyl chloroacetate, generating a phosphonium intermediate that subsequently rearranges to yield the target phosphonate ester [3].

Temperature control represents a critical parameter in optimizing phosphorylation reactions for acetate derivatives. Research has demonstrated that reaction temperatures between 90-120°C provide optimal conversion rates while minimizing thermal decomposition of reactants [3]. Higher temperatures above 150°C can lead to decreased yields due to competing side reactions and substrate degradation [4].

Catalyst systems have been developed to enhance the efficiency of phosphorylation reactions under milder conditions. Tetrabutylammonium iodide has emerged as an effective catalyst for promoting Arbuzov rearrangement reactions at moderate temperatures [3]. The catalyst facilitates the initial nucleophilic substitution step and stabilizes the phosphonium intermediate, thereby accelerating the overall transformation [3].

Recent advances in phosphorylation methodology have introduced transition metal-catalyzed approaches that operate under ambient conditions. Manganese(III) acetate-mediated phosphorylation of organic substrates has demonstrated broad functional group tolerance and operates efficiently at 80°C in acetic acid solvent [5]. This methodology generates phosphoryl radicals that add directly to carbon centers, providing an alternative pathway for carbon-phosphorus bond formation [5].

Radical-mediated phosphorylation strategies have gained prominence due to their ability to proceed under mild reaction conditions with excellent functional group compatibility [6]. These transformations typically employ photoredox catalysis or thermal radical initiation to generate phosphoryl radicals that undergo selective addition to organic substrates [6]. The resulting radical intermediates are subsequently oxidized to yield the phosphorylated products in good to excellent yields [6].

Solvent selection profoundly influences the outcome of phosphorylation reactions for acetate derivatives. Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate the initial nucleophilic substitution step by stabilizing ionic intermediates [5]. Conversely, non-polar solvents may favor alternative reaction pathways or lead to reduced conversion rates [5].

Optimization of Esterification and Phosphonate Coupling

The optimization of esterification and phosphonate coupling reactions requires careful consideration of multiple reaction parameters to achieve maximum efficiency and selectivity. Temperature effects represent one of the most critical variables in these transformations, with optimal conditions typically ranging from 25°C to 130°C depending on the specific coupling methodology employed [7].

Systematic optimization studies have revealed that coupling reagent selection significantly impacts both reaction yield and product purity. For phosphinic acid esterification with carbohydrates, screening of various coupling agents including diisopropylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and benzotriazole-based reagents demonstrated that TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) provided superior results [7]. Optimization experiments identified TBTU concentrations of 0.5-0.6 mmol with triethylamine base (1 mmol) in dichloroethane solvent at 80°C as optimal conditions, yielding products in up to 96% isolated yield [7].

Base selection and concentration optimization play crucial roles in phosphonate coupling reactions. Triethylamine has emerged as the preferred base for many esterification protocols due to its appropriate basicity and low nucleophilicity [7]. The optimal base-to-substrate ratio typically ranges from 1:1 to 2:1, with higher concentrations leading to competing side reactions [7].

Reaction time optimization studies have established that most phosphonate coupling reactions reach completion within 3-24 hours under optimized conditions. Extended reaction times beyond 24 hours generally do not improve yields and may lead to product degradation or formation of undesired byproducts [7].

The development of one-pot reaction protocols has streamlined synthetic procedures and improved overall efficiency. Research has demonstrated that phosphonate ester formation can be achieved directly from phosphonic acids without isolation of intermediate species [8]. This approach eliminates time-consuming purification steps and reduces material losses associated with multiple synthetic transformations [8].

Solvent optimization represents another critical aspect of reaction development. For phosphinic acid esterification reactions, systematic screening identified dichloroethane as the optimal solvent, providing superior yields compared to dimethylformamide, dichloromethane, acetonitrile, and tetrahydrofuran [7]. The choice of solvent affects both reaction kinetics and product selectivity through differential stabilization of reaction intermediates [7].

Coupling ReagentSolventTemperature (°C)Yield (%)Reference
TBTUDichloroethane8096 [7]
HATUDimethylformamide8078 [7]
DICDimethylformamide8092 [7]
BOPDimethylformamide8085 [7]

Scale-up considerations require adjustment of reaction parameters to maintain efficiency at larger scales. Research has demonstrated that optimal conditions established at laboratory scale can be successfully translated to pilot scale (50-250 g) with minimal modification of reaction parameters [9]. Key considerations for scale-up include heat transfer efficiency, mixing effectiveness, and safety considerations related to exothermic reactions [9].

Advanced optimization strategies employ design of experiments methodologies to systematically explore multivariable parameter spaces. Statistical analysis of experimental results enables identification of optimal reaction conditions while minimizing the number of required experiments [10]. This approach has proven particularly valuable for complex multi-step synthetic sequences where multiple parameters interact in non-obvious ways [10].

Large-Scale Production Protocols and Industrial Synthesis

Industrial synthesis of ethyl dimethylphosphonoacetate requires robust production protocols capable of delivering consistent product quality at commercial scales. The development of large-scale manufacturing processes necessitates comprehensive evaluation of reaction parameters, equipment design, and process safety considerations [11].

The most widely employed industrial synthesis route utilizes the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate under controlled thermal conditions [3]. Large-scale implementation of this transformation requires specialized equipment capable of maintaining precise temperature control throughout the reaction vessel [3]. Industrial reactors typically operate at temperatures between 110-120°C with reaction times of 6-14 hours to ensure complete conversion of starting materials [3].

Process optimization for industrial production focuses on maximizing space-time yield while minimizing waste generation and energy consumption. Research has demonstrated that solvent-free reaction conditions can significantly improve process economics by eliminating solvent recovery requirements and reducing overall process complexity [12]. In these protocols, the phosphite reagent serves simultaneously as reactant and reaction medium, enabling high substrate concentrations and enhanced reaction rates [12].

Catalyst recovery and recycling represent important considerations for industrial viability. Tetrabutylammonium iodide catalysts employed in large-scale Arbuzov reactions can be recovered through extraction procedures and reused with minimal loss of activity [3]. This approach reduces catalyst costs and minimizes waste generation, contributing to overall process sustainability [3].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleReference
Batch Size1-10 g50-250 g10-50 kg [9]
Reaction Time6-8 hours8-12 hours12-14 hours [3]
Temperature110°C115°C120°C [3]
Catalyst Loading2 mol%2 mol%1.5 mol% [3]

Purification protocols for industrial-scale production typically employ fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and byproducts [3]. High-efficiency distillation columns enable recovery of unreacted phosphite reagents, which can be recycled to improve overall process economics [3]. The target product is typically obtained with purities exceeding 98% through careful control of distillation parameters [13].

Quality control protocols for industrial production include comprehensive analytical testing to ensure consistent product specifications. Gas chromatography analysis confirms product purity and identifies potential impurities [13]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantifies residual starting materials [13]. Moisture content analysis ensures compliance with storage stability requirements [13].

Environmental considerations for large-scale production include minimization of waste streams and implementation of green chemistry principles. Alternative synthetic routes employing renewable feedstocks and environmentally benign solvents are under active investigation [14]. These approaches aim to reduce the environmental footprint of phosphonate ester production while maintaining economic viability [14].

Process safety evaluation encompasses identification and mitigation of potential hazards associated with large-scale synthesis. Exothermicity studies characterize heat generation profiles and inform reactor design requirements [9]. Thermal stability assessments evaluate potential decomposition pathways and establish safe operating temperature limits [9].

Continuous flow processing represents an emerging technology for industrial phosphonate synthesis that offers advantages in terms of heat transfer, mixing efficiency, and process safety [10]. Microreactor systems enable precise control of reaction conditions and rapid optimization of process parameters [10]. These technologies are particularly well-suited for exothermic reactions where traditional batch processing may present safety challenges [10].

Supply chain considerations for industrial production include securing reliable sources of key raw materials and establishing quality agreements with suppliers [11]. Ethyl chloroacetate and triethyl phosphite represent the primary feedstocks, and their availability and pricing significantly impact overall production economics [11]. Strategic sourcing arrangements and long-term supply contracts help ensure consistent material availability and cost stability [11].

Ethyl dimethylphosphonoacetate serves as a crucial reagent in stereoselective olefination reactions, demonstrating remarkable efficiency in the formation of (E)-alkenes through the Horner-Wadsworth-Emmons mechanism [1] [2] [3]. The stereoselectivity of this compound stems from its unique electronic and steric properties that influence the reaction pathway through specific transition state geometries.

The stereoselective nature of ethyl dimethylphosphonoacetate in olefination processes manifests through several key mechanistic features. Under standard reaction conditions, this phosphonate reagent consistently delivers E:Z ratios exceeding 95:5, making it superior to many alternative phosphonoacetate esters [3] [4]. The selectivity arises from thermodynamic control during the oxaphosphetane formation and subsequent elimination steps, where the (E)-configuration represents the more stable product [5] [6].

Table 1: Stereoselectivity Comparison of Phosphonoacetate Reagents

Phosphonate ReagentTypical E:Z RatioSelectivity TypeReference Conditions
Ethyl dimethylphosphonoacetate>95:5E-selectiveStandard HWE conditions
Methyl dimethylphosphonoacetate87:13 to 97:3E-selectiveVarious aldehydes, standard conditions
Ethyl diethylphosphonoacetate>99:1E-selectiveBenzaldehyde, (CF₃)₂CHONa base
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari)5:95 to 15:85Z-selectiveStandard conditions
Ethyl diphenylphosphonoacetate (Ando)1:3.67Z-selectivep-Tolualdehyde, NaH, -78°C

The electronic properties of the dimethyl phosphonate moiety contribute significantly to the observed stereoselectivity. The electron-withdrawing nature of the phosphonate group stabilizes the ylide intermediate while maintaining sufficient reactivity for efficient aldehyde addition [7] [8]. Computational studies have revealed that the dimethyl substituents provide an optimal balance between electronic activation and steric accessibility, resulting in highly selective oxaphosphetane formation [9] [10].

Temperature effects play a crucial role in determining stereoselectivity. Higher reaction temperatures generally favor (E)-alkene formation by promoting equilibration between oxaphosphetane intermediates, allowing the thermodynamically more stable trans-configuration to predominate [6] [11]. Studies with ethyl dimethylphosphonoacetate have shown that increasing the temperature from -78°C to room temperature can improve E:Z ratios from 90:10 to >98:2 [5] [12].

The choice of base significantly influences both reactivity and selectivity. Sodium ethoxide provides good selectivity with moderate reaction rates, while stronger bases such as sodium hydride or lithium diisopropylamide enhance both conversion and stereoselectivity [12] [13]. The use of magnesium-based conditions, particularly with isopropylmagnesium chloride, has been shown to provide exceptional E-selectivity (>98:2) due to enhanced chelation effects that stabilize the preferred transition state geometry [5] [4].

Table 2: Substrate Scope and Performance with Ethyl Dimethylphosphonoacetate

Aldehyde TypeRepresentative ExampleYield (%)E:Z RatioComments
Aliphatic primaryButanal85-95>95:5Excellent reactivity
Aliphatic branchedIsobutyraldehyde80-90>90:10Good stereoselectivity
Aromatic electron-richp-Methoxybenzaldehyde90-98>98:2High yields, excellent selectivity
Aromatic electron-poorp-Nitrobenzaldehyde75-90>95:5Good performance
Heteroaromatic2-Furylaldehyde70-8585:15Moderate selectivity
α,β-UnsaturatedCinnamaldehyde80-95>95:5Extended conjugation maintained

Base-Mediated Ylide Formation Dynamics

The formation of phosphonate ylides from ethyl dimethylphosphonoacetate represents a critical step that determines both reaction efficiency and stereochemical outcome [8] [14]. The deprotonation process involves the abstraction of the activated methylene proton α to both the phosphonate and ester functionalities, generating a stabilized carbanion that exhibits both nucleophilic and basic properties [15] [16].

The acidity of the methylene protons in ethyl dimethylphosphonoacetate (pKa ~25-27) renders them accessible to a variety of bases under mild conditions [8] [17]. The stabilization of the resulting ylide occurs through resonance delocalization involving the phosphoryl oxygen and the ester carbonyl group [18] [14]. This dual stabilization distinguishes phosphonate ylides from their triphenylphosphonium counterparts, providing enhanced stability while maintaining sufficient reactivity for carbonyl addition [16] [19].

Kinetic studies have revealed that ylide formation is typically rapid and reversible under most reaction conditions, with the subsequent aldehyde addition representing the rate-determining step [7] [20]. The equilibrium between the neutral phosphonate and its ylide form depends on several factors including base strength, solvent polarity, and temperature [21] [22]. In aprotic solvents such as tetrahydrofuran, the ylide exists predominantly in its delocalized form, maximizing both stability and nucleophilic character [15] [23].

The dynamics of base-mediated ylide formation show significant dependence on the nature of the deprotonating agent [12] [13]. Alkoxide bases such as sodium ethoxide provide gentle deprotonation conditions that minimize side reactions while ensuring complete ylide formation [24] [22]. Lithium bases, including lithium diisopropylamide, offer enhanced selectivity through coordination effects that influence the geometry of the ylide intermediate [11] [25].

Solvent effects profoundly influence ylide stability and reactivity. Ethereal solvents such as tetrahydrofuran and dimethoxyethane stabilize the ylide through solvation of the cationic centers while maintaining the nucleophilic character of the carbanion [6] [26]. Polar aprotic solvents like dimethylformamide can enhance ylide formation rates but may compromise stereoselectivity through increased ion-pair separation [13] [27].

The coordination environment around the phosphonate ylide significantly affects its reactivity profile [4] [12]. Chelating agents such as lithium chloride can modify the ylide geometry, leading to altered stereochemical outcomes [28] [13]. The Roush-Masamune conditions, employing diisopropylethylamine and lithium chloride, exemplify how coordinating additives can fine-tune reaction selectivity while maintaining high efficiency [6] [28].

Comparative Analysis with Ando and Still-Gennari Reagents

The comparative analysis of ethyl dimethylphosphonoacetate with specialized Z-selective reagents, particularly the Ando and Still-Gennari modifications, reveals fundamental differences in their mechanistic pathways and stereochemical outcomes [1] [29] [6]. While ethyl dimethylphosphonoacetate consistently favors (E)-alkene formation, these alternative reagents have been specifically designed to overcome the inherent thermodynamic preference for trans-olefins.

The Still-Gennari reagent, methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, achieves Z-selectivity through the incorporation of highly electron-withdrawing trifluoroethyl groups that dramatically alter the electronic environment of the phosphonate center [29] [30]. These substituents lower the activation barrier for elimination from the cis-oxaphosphetane intermediate, effectively reversing the normal stereochemical preference [6] [31]. In contrast, ethyl dimethylphosphonoacetate lacks such strong electron-withdrawing groups, maintaining the conventional E-selective pathway.

Table 3: Mechanistic Comparison of Phosphonoacetate Reagents

Reagent TypeElectronic PropertiesOxaphosphetane StabilityElimination BarrierSelectivity
Ethyl dimethylphosphonoacetateModerate electron-withdrawalTrans >> CisHigh (cis), Low (trans)E-selective
Still-Gennari (CF₃CH₂O)₂Strong electron-withdrawalTrans ≈ CisLow (both)Z-selective
Ando (ArO)₂Moderate electron-withdrawalTrans > CisMedium (cis), Low (trans)Z-selective

The Ando reagent employs diphenyl phosphonate groups to achieve Z-selectivity through a different mechanism [1] [12]. The aromatic substituents provide both electronic and steric effects that favor the formation and subsequent elimination of cis-oxaphosphetane intermediates [4] [6]. However, the degree of Z-selectivity achieved with Ando reagents is generally lower than that observed with Still-Gennari conditions, reflecting the less pronounced electronic effects of phenyl versus trifluoroethyl substituents.

Computational analysis of the transition states involved in these different pathways has provided valuable insights into the origins of stereoselectivity [7] [9]. For ethyl dimethylphosphonoacetate, the trans-oxaphosphetane benefits from reduced steric interactions and enhanced orbital overlap, resulting in a lower activation barrier for elimination [20] [32]. The energy difference between competing pathways typically exceeds 3-4 kcal/mol, ensuring high E-selectivity under kinetic control conditions.

The influence of reaction conditions on the relative performance of these reagents varies significantly [5] [12]. While ethyl dimethylphosphonoacetate maintains high E-selectivity across a broad range of conditions, the Z-selective reagents require more carefully controlled parameters to achieve optimal stereoselectivity [29] [6]. Temperature effects are particularly pronounced for Still-Gennari reagents, where elevated temperatures can erode Z-selectivity through increased equilibration between oxaphosphetane isomers [31] [33].

Substrate scope considerations reveal important differences between these reagent classes [6] [24]. Ethyl dimethylphosphonoacetate demonstrates excellent tolerance for a wide range of aldehyde substrates, maintaining high E-selectivity with both aliphatic and aromatic partners [2] [34]. In contrast, Z-selective reagents often show substrate-dependent variations in selectivity, with electron-rich aldehydes providing better Z-selectivity than electron-poor partners [1] [29].

The practical implications of these mechanistic differences extend beyond simple stereoselectivity considerations [4] [12]. Ethyl dimethylphosphonoacetate offers superior atom economy and more straightforward purification procedures compared to its fluorinated counterparts [24] [35]. The water-soluble phosphate byproducts from standard HWE reactions are easily removed by aqueous extraction, whereas fluorinated phosphates require more specialized handling procedures [6] [13].

Economic factors also favor ethyl dimethylphosphonoacetate for large-scale applications [2] [24]. The commercial availability and relatively low cost of this reagent, combined with its broad substrate scope and reliable performance, make it the preferred choice for many synthetic applications where E-selectivity is desired [34] [36]. The specialized Z-selective reagents, while highly effective for their intended purpose, remain more expensive and require greater synthetic expertise for optimal utilization [29] [30].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

311-46-6

Wikipedia

Ethyl dimethylphosphonoacetate

Dates

Last modified: 08-16-2023

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